2,5,6-Trichloro-1h-benzimidazole

medicinal chemistry nucleoside synthesis benzimidazole derivatization

2,5,6‑Trichloro‑1H‑benzimidazole is a tri‑halogenated benzimidazole (C₇H₃Cl₃N₂, MW 221.47) that serves as the essential aglycone precursor for two mechanistically distinct classes of bioactive molecules: potent anti‑HCMV ribonucleosides such as TCRB and 2‑bromo‑5,6‑dichloro‑1‑(β‑ᴅ‑ribofuranosyl)benzimidazole (BDCRB) , and lipophilic cyclic dinucleotide STING agonists claimed in recent immuno‑oncology patents. Unlike less‑halogenated benzimidazole congeners, the 2‑chloro substituent provides a chemically tractable leaving group that enables post‑condensation nucleophilic displacement, making this compound a uniquely versatile entry point for generating structurally diverse 2‑substituted benzimidazole libraries.

Molecular Formula C7H3Cl3N2
Molecular Weight 221.5 g/mol
CAS No. 16865-11-5
Cat. No. B048740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Trichloro-1h-benzimidazole
CAS16865-11-5
Synonyms2,5,6-Trichloro-1H-benzimidazole;  NSC 143683
Molecular FormulaC7H3Cl3N2
Molecular Weight221.5 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=C(N2)Cl
InChIInChI=1S/C7H3Cl3N2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12)
InChIKeySUQYOUJCBGMSLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6‑Trichloro‑1H‑benzimidazole (CAS 16865‑11‑5): Core Heterocyclic Building Block for Antiviral Nucleosides and STING‑Targeted Cyclic Dinucleotides


2,5,6‑Trichloro‑1H‑benzimidazole is a tri‑halogenated benzimidazole (C₇H₃Cl₃N₂, MW 221.47) that serves as the essential aglycone precursor for two mechanistically distinct classes of bioactive molecules: potent anti‑HCMV ribonucleosides such as TCRB and 2‑bromo‑5,6‑dichloro‑1‑(β‑ᴅ‑ribofuranosyl)benzimidazole (BDCRB) [1], and lipophilic cyclic dinucleotide STING agonists claimed in recent immuno‑oncology patents [2]. Unlike less‑halogenated benzimidazole congeners, the 2‑chloro substituent provides a chemically tractable leaving group that enables post‑condensation nucleophilic displacement, making this compound a uniquely versatile entry point for generating structurally diverse 2‑substituted benzimidazole libraries .

Why 2,5,6‑Trichloro‑1H‑benzimidazole Cannot Be Replaced by 5,6‑Dichloro‑ or Other In‑Class Benzimidazoles


The 2‑chloro substituent is not a passive structural feature but a functional determinant that governs both the synthetic versatility and the biological outcome of downstream derivatives. 5,6‑Dichlorobenzimidazole (CAS 6478‑73‑5) lacks the 2‑chloro leaving group, precluding the nucleophilic displacement chemistry that enables post‑condensation diversification to 2‑amino, 2‑alkylamino, 2‑azido, and 2‑thio analogs . Biologically, when the heterocycle is ribosylated, the 2‑chloro is required for potent and selective anti‑HCMV activity: the 2‑unsubstituted riboside DRB (derived from 5,6‑dichlorobenzimidazole) is weakly active (IC₅₀ ≈ 42 µM against HCMV) and cytotoxic in the same dose range, whereas TCRB (derived from 2,5,6‑trichlorobenzimidazole) exhibits an IC₅₀ of 2.9 µM with no cytotoxicity up to 100 µM [1]. Regioisomeric trichlorobenzimidazoles (2,4,5‑ and 2,4,6‑) fail to recapitulate this activity‑selectivity profile, confirming that the 2,5,6‑substitution pattern is non‑interchangeable [2].

Quantitative Differentiation Evidence for 2,5,6‑Trichloro‑1H‑benzimidazole Versus Closest Analogs


2‑Chloro Leaving Group Enables Post‑Condensation Nucleophilic Diversification Unavailable with 5,6‑Dichlorobenzimidazole

The 2‑chloro substituent of 2,5,6‑trichlorobenzimidazole functions as a leaving group for nucleophilic aromatic substitution after the heterocycle has been N‑alkylated or glycosylated. Following condensation of the sodium salt of 2,5,6‑trichlorobenzimidazole (8a) with acyclic protecting groups, the 2‑chloro group of the resulting intermediates (11a‑c, 20a‑c) was displaced with liquid ammonia, methylamine, dimethylamine, and thiourea to furnish diverse 2‑substituted compounds in good yields . By contrast, 5,6‑dichlorobenzimidazole (CAS 6478‑73‑5) lacks a 2‑halogen and therefore cannot undergo analogous post‑condensation diversification; any 2‑substitution must occur prior to N‑alkylation, limiting synthetic flexibility and library scope . In the deoxyriboside series, the 2‑chloro group of the protected nucleoside 2b was displaced with lithium azide to give the 2‑azido derivative, a transformation inaccessible from the 2‑unsubstituted dichloro congener [1].

medicinal chemistry nucleoside synthesis benzimidazole derivatization

Aglycone vs. Ribonucleoside: 2,5,6‑Trichlorobenzimidazole Alone Is Weakly Active, Whereas TCRB Is a Potent and Selective HCMV Inhibitor

The free heterocycle 2,5,6‑trichlorobenzimidazole exhibits only weak, non‑selective antiviral activity comparable to that of 5,6‑dichloro‑1‑(β‑ᴅ‑ribofuranosyl)benzimidazole (DRB), which has HCMV IC₅₀ = 42 µM and HSV‑1 IC₅₀ = 30 µM, with cytotoxicity to uninfected HFF and KB cells in the same dose range [1]. In marked contrast, the ribonucleoside TCRB—prepared by ribosylation of 2,5,6‑trichlorobenzimidazole—shows an HCMV IC₅₀ of 2.9 µM (plaque assay) and an IC₉₀ of 1.4 µM (yield reduction assay), with little to no cytotoxicity in HFF and KB cells at concentrations up to 100 µM [1]. TCRB is only weakly active against HSV‑1 (IC₅₀ = 102 µM), demonstrating a >35‑fold selectivity window for HCMV over HSV‑1 [1]. In an independent study, TCRB showed a mean IC₅₀ of 2.2 ± 0.5 µM against wild‑type HCMV (AD169‑RV), compared with 5.2 ± 0.6 µM for ganciclovir in the same assay [2].

antiviral HCMV nucleoside prodrug

Regioisomeric Specificity: Only the 2,5,6‑Trichloro Substitution Pattern Yields Potent Anti‑HCMV Ribonucleosides

Three trichlorobenzimidazole regioisomers—2,5,6‑ (8a), 2,4,6‑ (2a), and 2,4,5‑trichlorobenzimidazole (7a)—were each elaborated into acyclic nucleoside analogs (11a‑c, 20a‑c) and tested for anti‑HCMV activity . The 2,5,6‑trichloro series provided the most favorable starting point: its acyclic derivatives retained some activity, but critically, only the ribosylated 2,5,6‑trichloro analog (TCRB) achieved potent and selective HCMV inhibition. In a direct comparison across dichloro regioisomeric riboside series (5,6‑dichloro, 4,6‑dichloro, and 4,5‑dichloro), the 2‑chloro‑5,6‑dichloro compounds (derived from the 2,5,6‑pattern) were consistently the most active, with IC₅₀ values of 1‑10 µM against HCMV and no cytotoxicity in the antiviral dose range [1]. The 4,5‑dichloro and 4,6‑dichloro regioisomers showed divergent SAR: although some 2‑chloro and 2‑bromo analogs in both series were active (IC₅₀ = 1‑10 µM), the overall selectivity profiles differed, and the 2,5,6‑pattern has been the most extensively validated in both riboside and acyclic series [REFS-1, REFS-2].

structure–activity relationship regioisomer antiviral benzimidazole

2‑Chloro vs. 2‑Bromo Building Block: Synthetic Accessibility vs. Downstream Biological Potency

Both 2,5,6‑trichlorobenzimidazole and 2‑bromo‑5,6‑dichlorobenzimidazole serve as precursors to potent anti‑HCMV ribonucleosides (TCRB and BDCRB, respectively). However, they differ fundamentally in synthetic accessibility and downstream potency. 2,5,6‑Trichlorobenzimidazole is prepared from 5,6‑dichlorobenzimidazol‑2‑one and POCl₃, a straightforward chlorination that has been optimized for scale [1]. The 2‑bromo analog requires POBr₃, a more hazardous and costly reagent, and the corresponding 2‑iodo heterocycle was unavailable via direct halogenation, requiring a multi‑step diazotization route [2]. Biologically, BDCRB (from the 2‑bromo precursor) exhibits a ~4‑fold increase in anti‑HCMV potency over TCRB: BDCRB IC₅₀ = 0.4 ± 0.3 µM vs. TCRB IC₅₀ = 2.2 ± 0.5 µM against wild‑type HCMV (AD169‑RV), and 1.2 ± 0.78 µM vs. 2.8 ± 1.1 µM against the Towne strain [REFS-3, REFS-4]. Importantly, the 2‑chloro group in protected nucleoside intermediates can be displaced by azide (for subsequent reduction to 2‑amino), a reactivity not replicated by the 2‑bromo group under the same mild conditions [5].

synthetic chemistry benzimidazole nucleoside halogen exchange

LogP Differentiation: Higher Lipophilicity Than Less‑Chlorinated Benzimidazole Building Blocks

The calculated LogP of 2,5,6‑trichlorobenzimidazole is 3.52 [1], compared with 2.70–2.75 for 5,6‑dichlorobenzimidazole (CAS 6478‑73‑5) and approximately 1.6–1.8 for 2‑chlorobenzimidazole (CAS 4857‑06‑1) [2]. This ~0.8 log unit increase over the dichloro analog translates to a ~6.3‑fold higher octanol‑water partition coefficient, which influences the lipophilicity of any conjugate or prodrug derived from this scaffold. In the context of STING agonist cyclic dinucleotides, the patent literature explicitly cites the incorporation of lipophilic benzimidazole nucleobases (including chlorinated variants derived from 2,5,6‑trichlorobenzimidazole) as a strategy to increase membrane permeability and biological activity relative to natural CDNs [3]. The pKa of 2,5,6‑trichlorobenzimidazole is predicted to be 6.87 ± 0.10 , indicating that the NH proton is significantly acidified relative to unsubstituted benzimidazole (pKa ≈ 12.8), which affects N‑alkylation and glycosylation reaction conditions.

physicochemical properties LogP drug design

Divergent Application Scope: 2,5,6‑Trichlorobenzimidazole Is a Key Intermediate for Both Antiviral Nucleosides and STING Agonist Cyclic Dinucleotides

2,5,6‑Trichlorobenzimidazole occupies a unique position as the central building block for two mechanistically unrelated therapeutic classes. In the antiviral domain, ribosylation yields TCRB, a potent HCMV inhibitor (IC₅₀ = 2.9 µM) whose activity and selectivity exceed those of ganciclovir (IC₅₀ = 5.2 µM) and foscarnet [REFS-1, REFS-2]. The further‑optimized analog BDCRB led to maribavir (1263W94), an FDA‑approved anti‑HCMV drug that emerged from this scaffold [3]. In the immunotherapy domain, patent families from Boehringer Ingelheim (WO 2018/065360, US 2020/0040028, EP 3523314) and Takeda (WO 2020/057546) disclose cyclic dinucleotide STING agonists incorporating halogenated benzimidazole nucleobases, where 2,5,6‑trichlorobenzimidazole is among the listed heterocycle precursors [REFS-4, REFS-5]. This dual‑domain applicability is not shared by 5,6‑dichlorobenzimidazole, whose riboside DRB is primarily a biochemical tool (CK‑2 inhibitor) and which has not been claimed in STING agonist patents .

antiviral immuno‑oncology STING agonist cyclic dinucleotide

Optimal Research and Industrial Application Scenarios for 2,5,6‑Trichloro‑1H‑benzimidazole Based on Quantitative Differentiation Evidence


Synthesis of Diverse 2‑Substituted Benzimidazole Libraries via Late‑Stage Nucleophilic Displacement

The 2‑chloro leaving group of 2,5,6‑trichlorobenzimidazole enables a divergent late‑stage diversification strategy: after N‑alkylation or glycosylation, the 2‑chloro can be displaced with ammonia, primary/secondary amines, thiourea, or azide to generate 2‑amino, 2‑alkylamino, 2‑thio, and 2‑azido derivatives in good yields [REFS-1, REFS-2]. This is not possible with 5,6‑dichlorobenzimidazole, which lacks a 2‑halogen. Researchers building focused benzimidazole libraries for antiviral or kinase‑targeted screening should select this compound as the core scaffold to maximize chemical diversity from a single advanced intermediate.

Precursor for Potent and Selective Anti‑HCMV Ribonucleoside TCRB and Its Analogs

Ribosylation of 2,5,6‑trichlorobenzimidazole yields TCRB, which inhibits HCMV with an IC₅₀ of 2.9 µM and shows no cytotoxicity up to 100 µM, outperforming both DRB (IC₅₀ = 42 µM, cytotoxic) and the clinical standard ganciclovir (IC₅₀ = 5.2 µM) in head‑to‑head plaque reduction assays [REFS-3, REFS-4]. TCRB and its 2‑bromo analog BDCRB act via a novel mechanism—blocking viral DNA maturation and processing through UL89 and UL56 gene products—distinct from the polymerase‑targeting mechanism of ganciclovir, cidofovir, and foscarnet [4]. This compound is the essential starting material for any program exploring benzimidazole ribonucleoside anti‑HCMV agents with a non‑polymerase mechanism of action.

Building Block for Lipophilic STING Agonist Cyclic Dinucleotides in Immuno‑Oncology

Patent families from Boehringer Ingelheim (US 2020/0040028, EP 3523314) and Takeda (WO 2020/057546) claim cyclic dinucleotides incorporating halogenated benzimidazole nucleobases as STING agonists for cancer immunotherapy [REFS-6, REFS-7]. These patents exploit the elevated LogP (3.52) of the trichlorobenzimidazole scaffold to enhance membrane permeability over natural CDNs. The 2,5,6‑trichloro pattern provides the chlorine loading needed for lipophilicity while retaining the 2‑position for ribosylation. No dichloro or non‑chlorinated benzimidazole analog has been cited in this STING agonist patent space, making this compound the unique entry point for CDN‑STING programs.

Regioisomerically Pure Starting Material for Structure‑Activity Relationship Studies

SAR studies across three trichlorobenzimidazole regioisomers (2,5,6‑, 2,4,6‑, and 2,4,5‑) and three dichloro riboside regioisomeric series (5,6‑, 4,6‑, and 4,5‑dichloro) have demonstrated that the 2,5,6‑substitution pattern is uniquely associated with potent and selective anti‑HCMV activity in the riboside series [REFS-1, REFS-8]. For laboratories conducting systematic SAR explorations of halogenated benzimidazole nucleosides, 2,5,6‑trichlorobenzimidazole is the mandatory regioisomer; substitution with the 2,4,5‑ or 2,4,6‑regioisomers leads to divergent and generally inferior antiviral profiles [REFS-1, REFS-8].

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